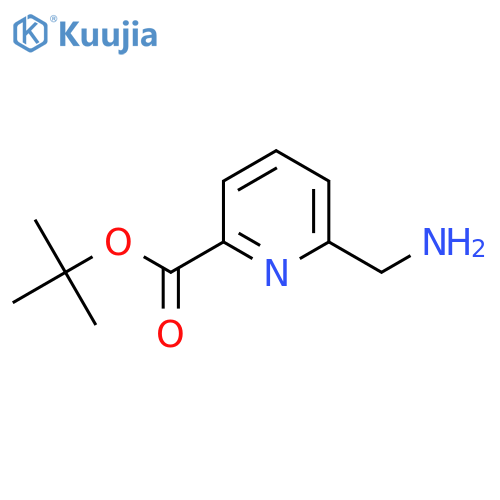

Cas no 2580187-82-0 (tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL14686051

- tert-Butyl 6-(aminomethyl)picolinate

- 2580187-82-0

- tert-butyl 6-(aminomethyl)pyridine-2-carboxylate

- EN300-27731834

-

- インチ: 1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3

- InChIKey: ZTUWZZBTORCYNG-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC=C(CN)N=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 65.2Ų

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27731834-10.0g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 10.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-27731834-0.5g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 0.5g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-27731834-1.0g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 1.0g |

$800.0 | 2025-03-19 | |

| Enamine | EN300-27731834-0.1g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 0.1g |

$703.0 | 2025-03-19 | |

| Enamine | EN300-27731834-10g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 10g |

$4852.0 | 2023-09-10 | ||

| Enamine | EN300-27731834-5g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 5g |

$3273.0 | 2023-09-10 | ||

| Enamine | EN300-27731834-1g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 1g |

$1129.0 | 2023-09-10 | ||

| Enamine | EN300-27731834-0.25g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 0.25g |

$735.0 | 2025-03-19 | |

| Enamine | EN300-27731834-5.0g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 5.0g |

$2318.0 | 2025-03-19 | |

| Enamine | EN300-27731834-0.05g |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |

2580187-82-0 | 95.0% | 0.05g |

$671.0 | 2025-03-19 |

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate 関連文献

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

tert-butyl 6-(aminomethyl)pyridine-2-carboxylateに関する追加情報

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 2580187-82-0) stands out as a significant molecule with diverse applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound, and is characterized by its unique structure and versatile functional groups. The tert-butyl group attached to the pyridine ring at position 2 and the aminomethyl group at position 6 contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure allows for multiple modes of interaction, making it a valuable intermediate in the synthesis of complex molecules. For instance, the aminomethyl group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric protection during sensitive transformations.

The synthesis of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate typically involves multi-step processes that require precise control over reaction conditions. One common approach is the nucleophilic substitution of a suitable pyridine derivative with an amine-containing reagent. This method has been optimized in recent research to improve yield and purity, making it more accessible for industrial applications.

In terms of applications, tert-butyl 6-(aminomethyl)pyridine-2-carboxylate has shown promise in drug discovery programs. Its ability to form stable complexes with metal ions makes it a potential candidate for designing metalloenzymes or catalysts. Additionally, its role as a building block in medicinal chemistry has been underscored by its participation in the synthesis of bioactive compounds targeting various diseases.

Recent advancements in computational chemistry have also shed light on the electronic properties of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate. Quantum mechanical studies reveal that the molecule exhibits favorable electronic communication between its functional groups, which could be exploited in designing advanced materials such as organic semiconductors or sensors.

Furthermore, the environmental impact of synthesizing and using tert-butyl 6-(aminomethyl)pyridine-2-carboxylate has been a topic of interest. Researchers are exploring greener synthesis routes that minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the compound's potential for eco-friendly applications.

In conclusion, tert-butyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 2580187-82-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern organic chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in future innovations.

2580187-82-0 (tert-butyl 6-(aminomethyl)pyridine-2-carboxylate) 関連製品

- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)

- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)

- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)

- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)

- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)

- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)